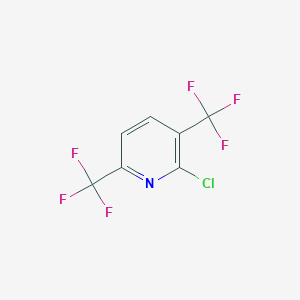

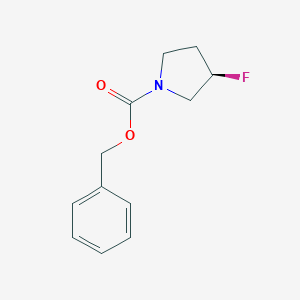

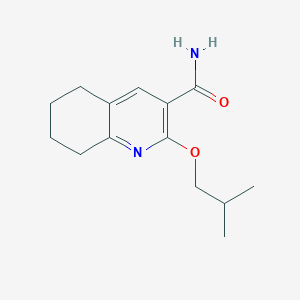

![molecular formula C24H20NO3P B066907 (S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine CAS No. 185449-81-4](/img/structure/B66907.png)

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dioxaphosphepins are part of a broader class of heterocyclic phosphorus compounds characterized by their unique structural features and potential applications in materials science, catalysis, and organic synthesis. Morpholine derivatives, on the other hand, are known for their versatility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of dioxaphosphepin derivatives generally involves the reaction of binaphthols with phosphorus trichlorides or dichlorides in the presence of bases such as triethylamine. An example relevant to this discussion is the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1′,2′-g]1, 3, 2- dioxaphosphocin 8-oxides from bis(2-hydroxy-1-naphthyl)methane and aryl phosphorodichloridates (Reddy et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds often display a boat-like conformation in their cyclic phosphoric ring, influencing their chemical behavior and reactivity (Gong et al., 1991).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- 4-a-Arylamino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides were synthesized and demonstrated antimicrobial activity. This study underscores the potential use of this compound in antimicrobial applications (Haranath et al., 2005).

Asymmetric Catalysis

- Certain stereoisomers of 4-{4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]azepin-4-yl}dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepine showed effectiveness in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities. This highlights its role in asymmetric catalysis (Eberhardt et al., 2007).

Antitumor Properties

- Compounds like 4,6-Tetrachlorocyclotriphosphazene-2-spiro-2'-dinaphtho [1,2-d:2,1-e] [1,3,2]dioxaphosphepin showed potential antitumor activity against P388 leukemia. This suggests a possible application in cancer research and treatment (Brandt & Jedliński, 1985).

Molecular Stability and Structural Applications

- The chemical stability and structural features of phosphine-phosphoramidites, including variants of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, have been explored. These studies contribute to understanding the stability and applications of such molecules in various chemical processes (Balogh et al., 2017).

Synthesis and Spectral Analysis

- Research focusing on the synthesis and spectral studies of various derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin provides insight into the properties and potential applications of these compounds in different fields, including materials science and pharmaceuticals (Raju et al., 1990).

Crystal Structure and Clathrate Properties

- The crystal structure and packing mode of compounds such as (±)-2-Thiono-2-mercapto-α,α'-dinaphtho-(d,f)(1,3,2)-dioxophosphepin were studied, revealing clathrating properties. This suggests potential applications in materials science and molecular engineering (Gong et al., 1991).

Propiedades

IUPAC Name |

4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h1-12H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJAXBFFTHRXLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470890 |

Source

|

| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

CAS RN |

185449-81-4 |

Source

|

| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)

![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)